![molecular formula C22H30N4O4S B609507 (2S)-2-hydroxy-3-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]propanamide CAS No. 1388896-07-8](/img/structure/B609507.png)
(2S)-2-hydroxy-3-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]propanamide
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Overview
Description
ND-2158 is a potent and selective experimental inhibitor of IRAK4 described in patent WO2013106535.
Scientific Research Applications
Insights :
- The pharmacokinetics and metabolism of a similar compound, S-1, a selective androgen receptor modulator, were extensively studied in rats. It demonstrated low clearance, moderate distribution volume, and a terminal half-life ranging from 3.6 to 5.2 hours after intravenous doses. The compound also exhibited considerable oral bioavailability and was found to be extensively metabolized into forty phase I and phase II metabolites (Wu et al., 2006).
Synthetic Approaches and Chemical Properties
Overview : The compound's molecular structure involves morpholine and thiazine scaffolds, which are crucial in synthetic chemistry for pharmacological applications.
Insights :
- Diverse compounds bearing functionalized oxazine and thiazine scaffolds, similar to the compound , are accessible through solid-phase synthesis (SPS). Stereoselective polymer-supported syntheses of morpholines indicate that the field is expanding, highlighting the chemical versatility and potential pharmacological significance of these scaffolds (Králová et al., 2018).
Pharmacological Profiles of Morpholine Derivatives
Overview : The morpholine moiety in the compound's structure is associated with a broad spectrum of pharmacological activities, indicating potential therapeutic applications.
Insights :
- Morpholine derivatives, as seen in similar compounds, exhibit a broad spectrum of pharmacological profiles. They are developed for diverse pharmacological activities, signifying the importance of the morpholine ring in medicinal chemistry. The review of morpholine and pyran analogues reveals their potent pharmacophoric activities, suggesting potential areas of therapeutic application for the compound (Asif & Imran, 2019).
Biological Activity of Related Heterocyclic Systems
Overview : The compound's heterocyclic structure is similar to known pharmacophore scaffolds, indicating a potential for diverse pharmacological activities.
Insights :
- 1,3,4-Thiadiazole and oxadiazole heterocycles, related to the compound's structure, are identified as crucial pharmacophore scaffolds with diverse pharmacological potential. These scaffolds are significant in medicinal chemistry, indicating the compound's potential in therapeutic applications (Lelyukh, 2019).
properties
CAS RN |
1388896-07-8 |
---|---|
Product Name |
(2S)-2-hydroxy-3-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]propanamide |
Molecular Formula |
C22H30N4O4S |
Molecular Weight |
446.57 |
IUPAC Name |
(2S)-2-hydroxy-3-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]propanamide |
InChI |
InChI=1S/C22H30N4O4S/c23-20(28)16(27)11-13-1-6-17-18(13)19-21(24-12-25-22(19)31-17)30-15-4-2-14(3-5-15)26-7-9-29-10-8-26/h12-16,27H,1-11H2,(H2,23,28)/t13-,14?,15?,16+/m1/s1 |
InChI Key |
ZSMULWAVKYFPSS-FPCVCCKLSA-N |
SMILES |
C1CC(CCC1N2CCOCC2)OC3=C4C5=C(CCC5CC(C(=O)N)O)SC4=NC=N3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ND-2158; ND 2158; ND2158. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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